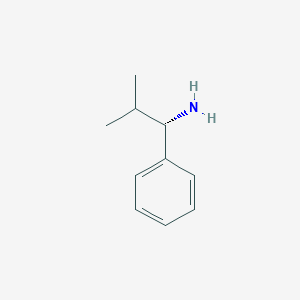

(S)-2-Methyl-1-phenylpropan-1-amine

Descripción general

Descripción

(S)-2-Methyl-1-phenylpropan-1-amine is a chiral amine compound with the molecular formula C10H15N It is an enantiomer of 2-Methyl-1-phenylpropan-1-amine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-phenylpropan-1-amine typically involves the reduction of the corresponding ketone, (S)-2-Methyl-1-phenylpropan-1-one, using a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a chiral catalyst to selectively produce the (S)-enantiomer. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Methyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides or carbamates, respectively.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and carbamates, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-2-Methyl-1-phenylpropan-1-amine Applications

This compound and its derivatives have a wide range of applications in pharmaceutical chemistry, organic synthesis, and biochemistry. Its uses span from synthesizing drug-like compounds to serving as a crucial component in treatments for neurodegenerative diseases and cancer.

Pharmaceutical Chemistry

This compound serves as a building block in synthesizing enantiopure, drug-like compounds, particularly those related to amphetamine. These compounds are relevant in treating conditions such as obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).

Monoamine Oxidase Inhibitors: Derivatives of This compound , such as pargyline, act as monoamine oxidase inhibitors. This is particularly useful for managing neurodegenerative diseases and type 1 diabetes. Pargyline functions as an irreversible selective MAO-B inhibitor drug.

Antitumor applications: Pargyline inhibits lysine-specific demethylase-1 (LSD-1), and when combined with chemotherapeutic agents, enhances LSD-1 inhibition, inducing senescence and growth inhibition of cancer cells. It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), further supporting its utility in cancer treatments.

Organic Synthesis

This compound is also used in the synthesis of propargylamines, which have pharmaceutical and biological properties and can be used to treat neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. Solvent-free synthesis methods, such as A3 and KA2 coupling reactions, are favored for their environmental and economic benefits.

Asymmetric Synthesis: Transaminases are used for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones. This biocatalytic approach is environmentally friendly and economically advantageous. An optimized synthesis process has achieved 88–89% conversion rates with greater than 99% enantiomeric excess (ee) for the (R)-enantiomers. The (S)-enantiomers were obtained through kinetic resolution with over 48% conversion and more than 95% ee.

Other potential uses

Mecanismo De Acción

The mechanism of action of (S)-2-Methyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

(S)-2-Methyl-1-phenylpropan-1-amine can be compared with other similar compounds, such as:

®-2-Methyl-1-phenylpropan-1-amine: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

2-Methyl-1-phenylpropan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

Amphetamine: A structurally similar compound with well-known stimulant properties.

The uniqueness of this compound lies in its specific stereochemistry, which can result in distinct interactions and effects compared to its enantiomer or other related compounds.

Actividad Biológica

(S)-2-Methyl-1-phenylpropan-1-amine, also known as methamphetamine, is a chiral compound with significant biological activity primarily related to its interactions with neurotransmitter systems in the brain. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

- Chemical Formula : C₁₀H₁₅N

- Molecular Weight : 149.23 g/mol

- CAS Number : 68906-26-3

This compound exists as a hydrochloride salt and is characterized by its chiral nature, with the "S" configuration denoting its specific stereochemistry. It has structural similarities to other amphetamines, which are known for their stimulant effects.

The primary mechanism of action of this compound involves the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. The compound enhances the release and inhibits the reuptake of these neurotransmitters, leading to increased synaptic concentrations. This action underlies its stimulant effects and potential therapeutic benefits in conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and obesity management .

Interaction with Neurotransmitter Systems

| Neurotransmitter | Effect |

|---|---|

| Dopamine | Increased release and availability |

| Norepinephrine | Enhanced release and reuptake inhibition |

Research indicates that this compound can be used to study the function of these neurotransmitters in various neurological disorders. Its effects on dopamine are particularly relevant in understanding conditions like Parkinson's disease and ADHD.

Therapeutic Uses

This compound has been utilized in pharmacological studies for its potential in treating:

- ADHD : By enhancing focus and attention through increased dopamine levels.

- Obesity : As an appetite suppressant due to its stimulant properties.

Case Studies

A notable case study involved the use of this compound as a reference compound in developing new medications for ADHD. Researchers compared new formulations against this compound to assess efficacy and side effects.

Synthesis and Derivatives

Several synthetic pathways exist for producing this compound, often involving precursors like phenylacetone. The compound can also serve as a precursor for various derivatives through reactions such as N-methylation or N-acylation, which may exhibit distinct biological activities .

Comparison with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride | 68906-26-3 | 1.00 | Enantiomer with opposite stereochemistry |

| (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1391437-15-2 | 1.00 | Contains a para-methyl substituent on phenyl |

| Cyclobutyl(phenyl)methanamine hydrochloride | 58271-61-7 | 0.94 | Features a cyclobutyl group instead of propyl |

This comparison illustrates how variations in substituents or stereochemistry can lead to different biological activities and pharmacological profiles.

Propiedades

IUPAC Name |

(1S)-2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427840 | |

| Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-26-3 | |

| Record name | (S)-2-METHYL-1-PHENYLPROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.